![molecular formula C4H6BrN3 B3026650 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole CAS No. 1040275-55-5](/img/structure/B3026650.png)
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
Overview
Description
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is a chemical compound with the CAS Number: 1040275-55-5 . It has a molecular weight of 176.02 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of triazole compounds, including 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, has been a subject of interest in modern synthetic organic transformations . For instance, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Molecular Structure Analysis
Triazole compounds, including 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, are five-membered heterocycles containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds have been known to react with a variety of substances. For example, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is a solid compound that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 176.02 .Scientific Research Applications
a. Antifungal Activity: Research has shown that derivatives of 1,2,3-triazoles, including 5-bromo-1,4-dimethyl-1H-1,2,3-triazole, exhibit antifungal properties . These compounds could serve as promising leads for developing new antifungal drugs.
b. Anticancer Agents: Triazole derivatives have been investigated for their anticancer potential. Researchers explore their ability to inhibit specific enzymes or receptors involved in cancer cell growth. While more studies are needed, 5-bromo-1,4-dimethyl-1H-1,2,3-triazole could contribute to this field.
Analytical Chemistry and Mass Spectrometry
Mass spectrometry is a powerful technique for analyzing compounds. Here’s how 5-bromo-1,4-dimethyl-1H-1,2,3-triazole fits in:
a. Mass Spectral Analysis: The mass spectral analysis of synthesized compounds provides valuable structural insights. By confirming the molecular weight and identifying fragmentation patterns, researchers gain a deeper understanding of the compound’s structure .
Regiocontrolled Synthesis of Substituted Imidazoles
Imidazoles are important heterocycles with diverse applications. Although not directly related to 5-bromo-1,4-dimethyl-1H-1,2,3-triazole, understanding their synthesis sheds light on similar chemical transformations .
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of triazole compounds, including 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, continues to be a subject of interest in modern synthetic organic transformations . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .
properties
IUPAC Name |
5-bromo-1,4-dimethyltriazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-4(5)8(2)7-6-3/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVNHCHZNVNYMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738611 | |
Record name | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1040275-55-5 | |
Record name | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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